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In Vitro Profile of a Representative Farnesyltransferase Inhibitor

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Compound of Interest		
Compound Name:	CP-84364	
Cat. No.:	B1669571	Get Quote

Disclaimer: An extensive search of publicly available scientific literature and databases did not yield any specific information regarding a compound designated "CP-84364". Therefore, this document provides a comprehensive technical guide on the in vitro studies of a representative Farnesyltransferase Inhibitor (FTI), synthesizing data and methodologies from studies of well-characterized FTIs. This guide is intended for researchers, scientists, and drug development professionals.

Core Concepts: Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within a C-terminal "CAAX box" motif of various cellular proteins. This process, known as farnesylation, is essential for the proper localization and function of these proteins, many of which are key components of cellular signaling pathways.

Prominent substrates of FTase include the Ras family of small GTPases (H-Ras, K-Ras, N-Ras), which are pivotal in regulating cell proliferation, differentiation, and survival. The farnesyl tail anchors Ras proteins to the cell membrane, a prerequisite for their signaling activity. Mutations leading to constitutively active Ras are common in many cancers, making FTase an attractive target for anti-cancer drug development. Farnesyltransferase inhibitors (FTIs) are small molecules designed to block the active site of FTase, thereby preventing the farnesylation and subsequent activation of Ras and other target proteins.



Quantitative Data: In Vitro Potency of Representative FTIs

The following table summarizes the in vitro potency of several well-characterized farnesyltransferase inhibitors against the FTase enzyme and in various cell-based assays.



Compound	Assay Type	Target/Cell Line	IC50	Reference
Lonafarnib	Enzyme Inhibition	Farnesyl Transferase	1.9 nM	[1][2][3]
Cell-based (Anchorage- dependent growth)	H-Ras transformed rodent fibroblasts	1.9 nM	[4]	
Cell-based (Anchorage- dependent growth)	K-Ras transformed rodent fibroblasts	5.2 nM	[4]	
Cell-based (Anchorage- dependent growth)	N-Ras transformed rodent fibroblasts	2.8 nM		
Enzyme Inhibition (vs. Lonafarnib)	Farnesyl Transferase (rat)	25.6 nM	[5]	
Tipifarnib	Enzyme Inhibition	Farnesyl Transferase	0.6 nM	[6]
Enzyme Inhibition (Lamin B peptide)	Farnesyl Transferase (human)	0.86 nM	[6][7]	
Enzyme Inhibition (K- RasB peptide)	Farnesyl Transferase (human)	7.9 nM	[6]	
FTI-277	Enzyme Inhibition	Farnesyl Transferase	0.5 pM	[8]
Cell-based (Ras processing)	Whole cells	100 nM	[8]	



Cell-based (Proliferation)	H-Ras-MCF10A cells	6.84 μM	[9]
Cell-based (Proliferation)	Hs578T cells	14.87 μΜ	[9]
Cell-based (Proliferation)	MDA-MB-231 cells	29.32 μΜ	[9]

Experimental Protocols In Vitro Farnesyltransferase Inhibition Assay (Fluorimetric)

This protocol describes a common method for screening farnesyltransferase inhibitors in a high-throughput format.

Principle: This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide results in a change in its fluorescent properties, which can be quantified to determine the activity of FTase. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of the enzyme.[10][11]

Materials:

- Recombinant Farnesyltransferase (FTase)
- Farnesyl Pyrophosphate (FPP)
- Dansyl-peptide substrate
- Assay Buffer (e.g., Tris-HCl, MgCl2, ZnCl2, DTT)
- Test compounds (dissolved in DMSO)
- Black, flat-bottom 384-well plates
- Fluorescence plate reader (λex/em = 340/550 nm)



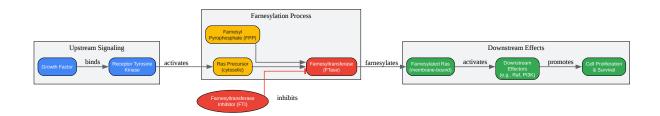
Procedure:

- Enzyme and Compound Preparation:
 - Dilute the recombinant FTase to the desired concentration in assay buffer.
 - Prepare serial dilutions of the test compounds in DMSO.
- Assay Setup:
 - Add 5 μL of the diluted FTase to each well of a 384-well plate.
 - For control wells (no inhibitor), add 5 μL of assay buffer.
 - For blank wells (no enzyme), add 10 μL of assay buffer.
 - \circ Add 5 μL of the test compound dilutions to the enzyme-containing wells. For control and blank wells, add 5 μL of DMSO.
 - Mix and incubate for 10 minutes at room temperature to allow the compound to interact with the enzyme.
- Reaction Initiation:
 - Prepare a working reagent by mixing the dansyl-peptide substrate and FPP in the assay buffer.
 - Add 15 μL of the working reagent to all wells to start the reaction.
 - Mix the plate immediately.
- Measurement:
 - Incubate the plate at room temperature for 60 minutes.
 - Read the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[10][11]
- Data Analysis:



- Subtract the blank reading from all other readings.
- Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor).
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations Signaling Pathway of Farnesyltransferase and its Inhibition

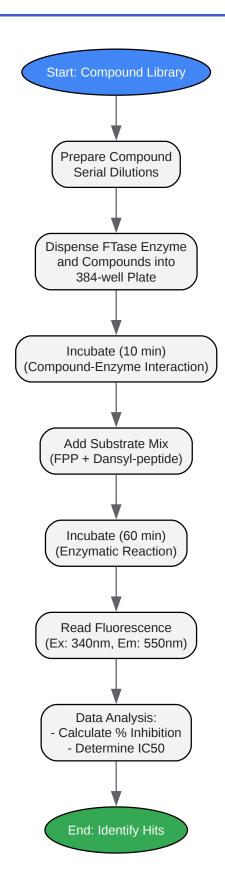


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Caption: Farnesyltransferase signaling pathway and the mechanism of its inhibition by an FTI.

Experimental Workflow for In Vitro FTI Screening



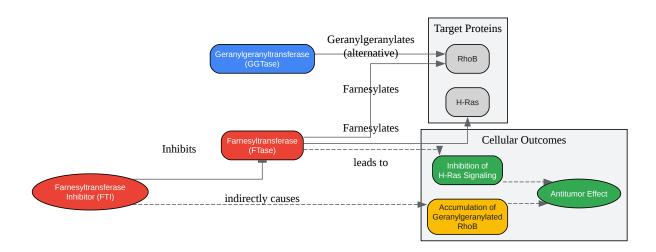


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Caption: A typical experimental workflow for in vitro screening of Farnesyltransferase Inhibitors.



Logical Relationship of FTI Action on Protein Prenylation



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Caption: Logical relationship of FTI action on the prenylation of H-Ras and RhoB, leading to antitumor effects.

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